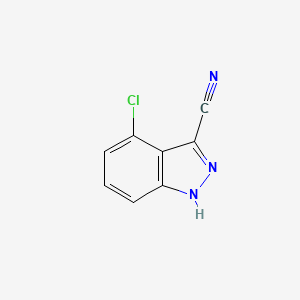

![molecular formula C25H24N2O5 B2979099 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole CAS No. 315234-69-6](/img/structure/B2979099.png)

3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Novel Oxidative Coupling Reactions

The study by Berti, Settimo, and Nannipieri (1968) explored the reactions of indole derivatives, specifically focusing on the conversion of indole derivatives with a free position 3 into their corresponding 3-nitro-derivatives. This research is fundamental to understanding the chemical behavior of compounds like 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole in oxidative coupling reactions (Berti, Settimo, & Nannipieri, 1968).

Antimicrobial Activity

A 2008 study by Babu et al. reported on the synthesis of novel indole derivatives, including 3-[1-(3-nitrophenyl)-ethyl]-1-(indole-1-yl) substituted aryl/alkyl phosphinoyl/thiophosphinoyl/selenophosphinoyl-1H-indole derivatives. These compounds showed significant antimicrobial activity against certain bacteria and fungi, highlighting the potential of such compounds in pharmaceutical applications (Babu et al., 2008).

Abnormal Barton–Zard Reaction

Pelkey, Chang, and Gribble (1996) discovered an abnormal Barton–Zard reaction involving 3-nitro-N-(phenylsulfonyl)indole. This research contributes to the broader understanding of chemical reactions involving indole compounds, which could have implications for the synthesis of complex organic molecules (Pelkey, Chang, & Gribble, 1996).

Nucleophilic Addition Reactions

Pelkey, Barden, and Gribble (1999) studied nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole, leading to the formation of 3-substituted-2-nitroindoles. This research provides insights into the reactivity of indole derivatives in nucleophilic addition reactions, which is relevant for synthetic organic chemistry (Pelkey, Barden, & Gribble, 1999).

Antioxidant Activity

Alberti et al. (1993) investigated the antioxidant activity of indolinonic nitroxides, including derivatives of indole compounds. Their research indicates the potential of these compounds as antioxidants in polymer degradation processes (Alberti et al., 1993).

Prejunctional Dopamine Receptor Agonist

Gallagher et al. (1985) explored the dopamine receptor agonist properties of certain indole derivatives. This study contributes to the understanding of the neurological applications of indole-based compounds (Gallagher et al., 1985).

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, histone modification, signal transduction, drug efflux, and cell proliferation .

Mode of Action

This compound interacts with its targets by fitting into their active or binding sites, thereby modulating their activities . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . Its inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

These properties are crucial for the compound’s effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the compound’s action include disruption of cell division, induction of oxidative stress, alteration of signal transduction, and potential modulation of gene expression . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .

properties

IUPAC Name |

3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-30-21-13-17(14-22(31-2)25(21)32-3)19(15-27(28)29)23-18-11-7-8-12-20(18)26-24(23)16-9-5-4-6-10-16/h4-14,19,26H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMOPRANHCQYFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2979016.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2979017.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2979019.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanone](/img/structure/B2979024.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979025.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2979029.png)

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2979032.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2979034.png)

![4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide](/img/structure/B2979036.png)

![N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2979037.png)

![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)